2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(28(25,26)15-7-3-2-4-8-15)22-18(27-20)16-9-5-6-10-17(16)21/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAUSRVUTXYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.43 g/mol. The structure is characterized by the presence of a fluorophenyl group, a piperazine moiety, and a sulfonyl oxazole framework, which are crucial for its biological activity.
Research indicates that compounds with similar scaffolds exhibit diverse biological activities, including:
- Tyrosinase Inhibition : Compounds containing oxazole rings have shown significant tyrosinase inhibitory activity, which is critical in skin pigmentation disorders and as potential agents for depigmentation therapy .
- Antimicrobial Activity : The presence of the piperazine ring is often associated with enhanced antimicrobial properties, making these compounds candidates for treating infections .
- Anticancer Properties : Preliminary studies suggest that derivatives of oxazole compounds can induce apoptosis in cancer cells, although specific mechanisms for this compound require further exploration.
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro for similar compounds:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 2-Phenylbenzoxazole | 14.33 | Tyrosinase Inhibition |
| 4-Hydroxy-2-phenylbenzoxazole | 0.51 | Tyrosinase Inhibition |
| 5-Methyl-2-phenylbenzoxazole | 40.42 | Antimicrobial |
| 2-(4-Methylpiperazin-1-yl)phenol | <10 | Anticancer |
These values indicate that modifications in the chemical structure significantly affect the biological activity, particularly in tyrosinase inhibition and anticancer effects.
Case Studies
- Tyrosinase Inhibition :
- Cytotoxicity Assays :
- Antimicrobial Testing :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2-Fluorophenyl)-5-(4-methylpiperazin-1-yl)-4-(phenylsulfonyl)oxazole exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Inhibition of LSD1 can lead to reactivation of tumor suppressor genes, thereby inducing apoptosis in cancer cells .
Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may lead to the development of new treatments for psychiatric disorders such as depression and anxiety .
Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity against certain pathogens. Its ability to inhibit urease enzymes has been explored as a method for preventing infections caused by ureolytic bacteria, which are known to contribute to conditions such as urinary tract infections .
Case Study 1: Inhibition of LSD1 in Cancer Therapy
A study published in Molecular Cancer Therapeutics demonstrated that a related oxazole compound effectively inhibited LSD1 activity in vitro and in vivo, leading to reduced tumor growth in xenograft models. The study concluded that targeting LSD1 with oxazole derivatives could be a promising strategy for cancer treatment .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of similar compounds revealed significant improvements in cognitive function in animal models of neurodegeneration. The study highlighted the role of serotonergic modulation as a mechanism through which these compounds exert their protective effects .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Key Observations :
- Oxazole vs. Thiazole: The oxazole core (vs.
- Sulfonyl vs. Carbonitrile : The phenylsulfonyl group in the target compound provides stronger electron withdrawal than carbonitrile in , which may improve binding affinity in enzyme interactions.
- Piperazine vs. Piperidine : The 4-methylpiperazine substituent (target compound) offers better solubility than piperidine derivatives (e.g., ) due to its tertiary amine.
Crystallographic and Conformational Comparisons
- Isostructural Analogues : Compounds 4 and 5 () exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. Their planar conformations (excluding one fluorophenyl group) suggest that the target compound may adopt similar packing patterns, modified by the bulkier phenylsulfonyl group .
- Compound: Single-crystal X-ray data (R factor = 0.040) confirms a near-planar thiazole core with piperidinylmethyl and methoxyphenyl groups inducing minor torsional strain .
Q & A
Q. Basic
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly for verifying the sulfonyl and fluorophenyl orientations .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 2-fluorophenyl δ ~7.2–7.8 ppm; piperazine CH₂ δ ~2.5–3.5 ppm).
- Mass spectrometry (HRMS) : Validate molecular weight (calc. ~443.5 g/mol) with <2 ppm error .
How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?
Q. Advanced
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution (<0.8 Å) data.
- Refinement : Apply SHELXL-2018/3 for anisotropic displacement parameters and hydrogen bonding analysis. For example, the fluorophenyl group may exhibit π-stacking with the oxazole ring, as seen in isostructural MAP kinase inhibitors .
- Validation : Compare torsion angles (e.g., C-SO₂-C-O) with related sulfonyloxazoles to detect deviations .
What strategies are effective in establishing structure-activity relationships (SAR) for the 4-(phenylsulfonyl)oxazole core in kinase inhibition?
Q. Advanced
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 3-F, 4-Cl) or piperazinyl groups (e.g., bulkier N-alkyl chains) to assess steric/electronic effects.
- Enzymatic assays : Test inhibition of p38 MAP kinase using fluorescence polarization (IC₅₀ < 100 nM for potent analogs) .
- Molecular modeling : Dock the sulfonyl group into the kinase ATP-binding pocket, leveraging hydrophobic interactions observed in isoxazolone inhibitors .
What methodologies address solubility challenges during in vitro bioassays for this lipophilic compound?
Q. Advanced
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- Lipid-based formulations : Prepare nanoemulsions (e.g., 10% Labrafil®) for cell-based assays, improving bioavailability by 3–5× .
How can molecular docking studies predict the binding mode to kinase targets?
Q. Advanced
- Software : Use AutoDock Vina or Schrödinger Glide with a grid centered on the kinase ATP pocket (e.g., PDB: 1KV2 for p38 MAP kinase).
- Pharmacophore alignment : Align the sulfonyl group with key hydrogen bond acceptors (e.g., backbone NH of Met109) and fluorophenyl with hydrophobic residues (e.g., Leu167) .
What experimental approaches assess metabolic stability against cytochrome P450 enzymes?
Q. Advanced
- Liver microsomes : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 min.
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to calculate IC₅₀ values. PF-06683324 analogs showed <30% inhibition at 10 µM .
How can polymorphism risks be evaluated during preformulation studies?
Q. Advanced
- Thermal analysis : Perform DSC/TGA to detect melting point variations (>5°C indicates polymorphs).
- XRPD : Compare diffraction patterns (e.g., 2θ = 10–30°) with known crystal forms of sulfonyloxazoles .
- Stability testing : Store under accelerated conditions (40°C/75% RH) for 4 weeks to monitor form transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
